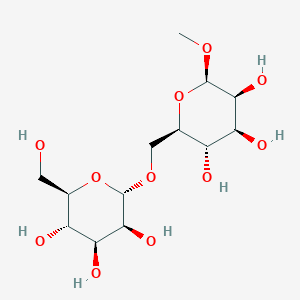
trans-Clomiphene-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Clomiphene-d5 Hydrochloride: is a deuterated form of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The molecular formula of this compound is C₂₆H₂₄D₅Cl₂NO, and it has a molecular weight of 447.45 .
作用機序
Target of Action
Trans-Clomiphene-d5 Hydrochloride, a labelled analogue of trans-Clomiphene Hydrochloride , primarily targets estrogen receptors in various tissues . These receptors are found in the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This interaction initiates a series of endocrine events, including an increase in the release of pituitary gonadotropins . This, in turn, initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-ovarian axis . The compound’s interaction with estrogen receptors disrupts the normal negative feedback mechanism of estrogen on the hypothalamus. This disruption leads to an increase in the release of gonadotropins, which stimulate the ovaries to produce and release eggs .
Pharmacokinetics
It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of Clomiphene is between 4 to 7 days , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the induction of ovulation . By increasing the release of pituitary gonadotropins, the compound stimulates the growth and maturation of ovarian follicles . This process culminates in ovulation, increasing the chances of conception.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, individual patient characteristics, such as liver function and the presence of certain genetic polymorphisms, can also impact the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Clomiphene-d5 Hydrochloride involves the deuteration of trans-Clomiphene. One common method includes the use of deuterated reagents in the synthesis process. For instance, the deuteration can be achieved by using deuterated solvents and reagents during the chlorination reaction of the geometric isomers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the use of acetic acid or trifluoroacetic acid as catalysts in the chlorination reaction, followed by purification steps to isolate the desired deuterated compound .
化学反応の分析
Types of Reactions: trans-Clomiphene-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using platinum oxide as a catalyst.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol.
Reduction: Platinum oxide in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
科学的研究の応用
trans-Clomiphene-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used as an internal standard in the quantification of clomiphene metabolites.
Clinical Diagnostics: Employed in the development of diagnostic assays for clomiphene and its metabolites.
Organic Chemistry: Utilized in the study of reaction mechanisms and pathways.
Environmental Studies: Applied in the analysis of environmental samples for clomiphene residues
類似化合物との比較
Clomiphene: The parent compound, used for ovulation induction.
Enclomiphene: The trans isomer of Clomiphene, used in the treatment of male hypogonadism.
Zuclomiphene: The cis isomer of Clomiphene, with a longer half-life compared to Enclomiphene.
Uniqueness: trans-Clomiphene-d5 Hydrochloride is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms provides enhanced stability and allows for precise quantification in mass spectrometry-based assays.
特性
CAS番号 |
1346606-66-3 |
|---|---|
分子式 |
C₂₆H₂₄D₅Cl₂NO |
分子量 |
447.45 |
同義語 |
(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride; 2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride; (E)-Clomiphene Hydrochloide-d5; Enclomifene Hydrochloride-d5; Enclomiphene Hyd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
